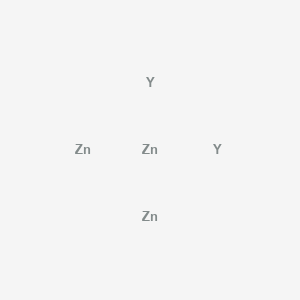
Yttrium--zinc (2/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium–zinc (2/3) is a compound that combines yttrium and zinc in a specific stoichiometric ratio. Yttrium is a transition metal with atomic number 39, known for its applications in various high-tech fields due to its unique properties. Zinc, on the other hand, is a well-known element used in numerous industrial and biological applications. The combination of these two elements results in a compound with distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium–zinc (2/3) can be synthesized using several methods, including sol-gel, solvothermal, and wet chemical methods . These methods involve the reaction of yttrium and zinc precursors under controlled conditions to form the desired compound. For instance, the sol-gel method involves the hydrolysis and condensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: In industrial settings, yttrium–zinc (2/3) is typically produced through high-temperature solid-state reactions. This involves mixing yttrium oxide and zinc oxide powders, followed by heating the mixture at elevated temperatures to facilitate the reaction and form the compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Yttrium–zinc (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium in the compound can react with oxygen to form yttrium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in the reactions of yttrium–zinc (2/3) include oxygen, halogens, and acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of yttrium–zinc (2/3) include yttrium oxide, zinc oxide, and various halides, depending on the reagents used
Properties
CAS No. |
880884-21-9 |
|---|---|
Molecular Formula |
Y2Zn3 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
yttrium;zinc |
InChI |
InChI=1S/2Y.3Zn |
InChI Key |
LEALAMLCETYLPE-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Y].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
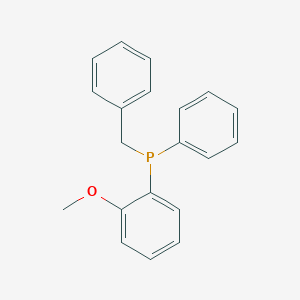
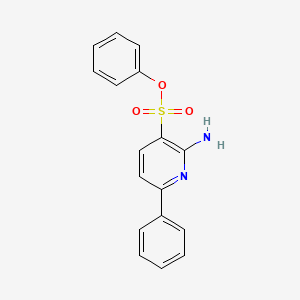
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
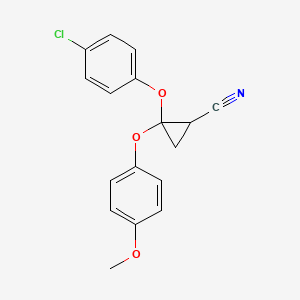
![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
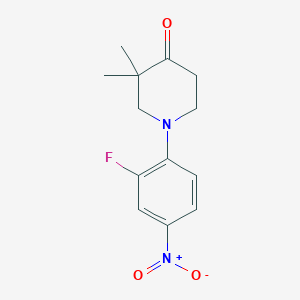

![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)
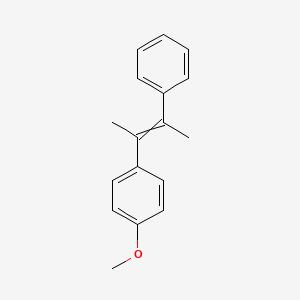
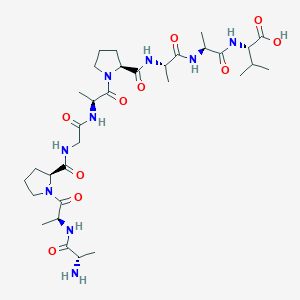
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
